molecular formula C29H28N6O2S B2847917 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 852145-43-8

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2847917
CAS No.: 852145-43-8
M. Wt: 524.64
InChI Key: UGRJNRBVGVXVEV-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a unique combination of indole, triazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Triazole Core: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Indole Attachment: The indole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

    Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with a thiol compound under mild conditions.

    Piperazine Incorporation: The final step involves the attachment of the piperazine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and yield.

    Catalyst Optimization: Using more efficient and reusable catalysts to reduce costs.

    Green Chemistry Principles: Minimizing the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine moieties, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the triazole ring using agents such as lithium aluminum hydride.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

    Oxidation Products: Oxidized derivatives of the indole and piperazine rings.

    Reduction Products: Reduced triazole derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.

    Receptor Binding: Studied for its ability to bind to various biological receptors.

Medicine

    Pharmaceutical Development: Explored as a lead compound in the development of new drugs for treating neurological disorders, cancer, and infectious diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and triazole moieties are crucial for binding to these targets, while the piperazine ring enhances the compound’s solubility and bioavailability. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(1H-indol-3-yl)-4-(phenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-ethylpiperazin-1-yl)ethanone

Uniqueness

The unique combination of the indole, triazole, and piperazine moieties in 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone provides distinct chemical and biological properties. Its specific substitution pattern enhances its binding affinity and selectivity for certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O2S/c1-37-23-11-7-10-22(18-23)35-28(25-19-30-26-13-6-5-12-24(25)26)31-32-29(35)38-20-27(36)34-16-14-33(15-17-34)21-8-3-2-4-9-21/h2-13,18-19,30H,14-17,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRJNRBVGVXVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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